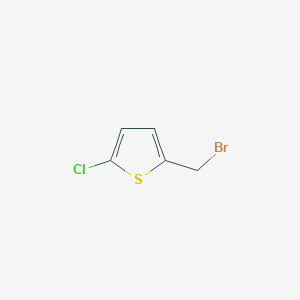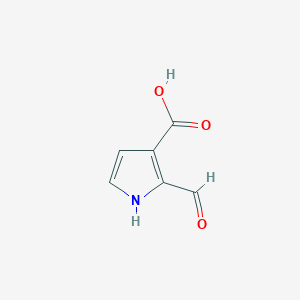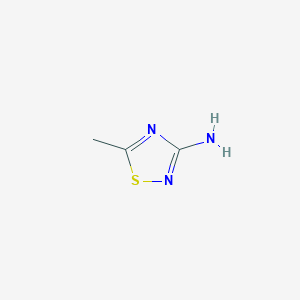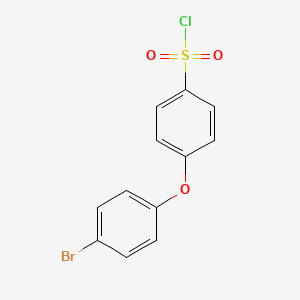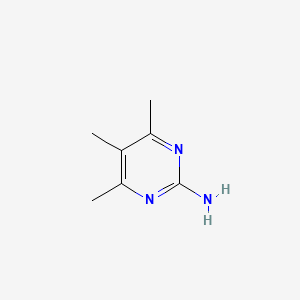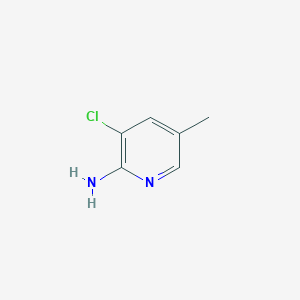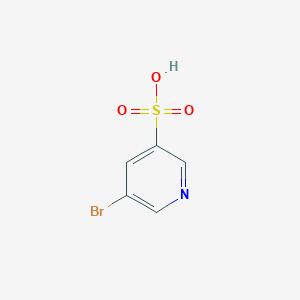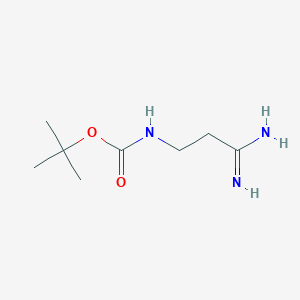
Tert-Butyl-(3-Amino-3-iminopropyl)carbamát
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-amino-3-iminopropyl)carbamate is an organic compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol. This compound is commonly used in various fields of research and industry due to its unique chemical properties and versatility.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3-amino-3-iminopropyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and as a component in biochemical assays.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
Target of Action
Tert-butyl (3-amino-3-iminopropyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known to play a key role in the synthesis of spermidine analogues and the Suzuki reaction
Action Environment
It is recommended to store the compound at 4°c, protected from light, and under nitrogen . This suggests that temperature, light, and oxygen levels may affect the stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl (3-amino-3-iminopropyl)carbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of tert-butyl carbamate with 3-aminopropylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of tert-butyl (3-amino-3-iminopropyl)carbamate often involves large-scale chemical reactors and advanced purification techniques . The process is designed to maximize efficiency and minimize waste, ensuring that the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3-amino-3-iminopropyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce a different set of products compared to reduction or substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to tert-butyl (3-amino-3-iminopropyl)carbamate include:
- Tert-butyl (3-aminopropyl)carbamate
- Tert-butyl N-(2-carbamimidoylethyl)carbamate
- Carbamic acid, (3-amino-3-iminopropyl)-, 1,1-dimethylethyl ester
Uniqueness
Tert-butyl (3-amino-3-iminopropyl)carbamate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its versatility in different fields of research and industry set it apart from similar compounds.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-amino-3-iminopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10/h4-5H2,1-3H3,(H3,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICJHJDLTXMUOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507810 |
Source


|
| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77172-36-2 |
Source


|
| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
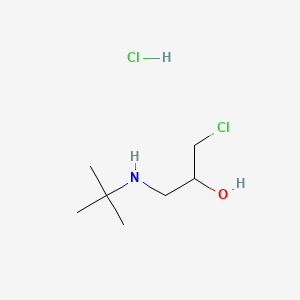

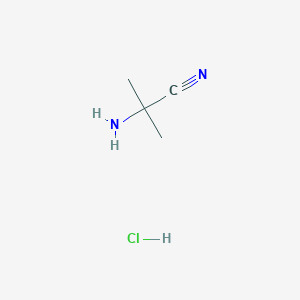
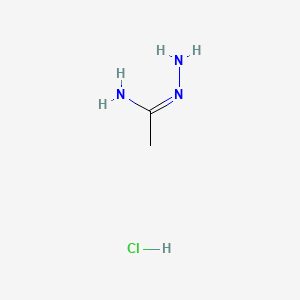
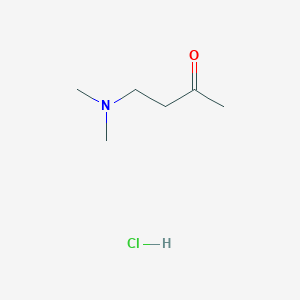
![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)
